molecular formula C16H21N7O3 B15125840 N-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(formylamino)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 56752-53-5

N-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-4-(formylamino)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B15125840
CAS No.: 56752-53-5
M. Wt: 359.38 g/mol
InChI Key: RLINKTRQUWUNPA-UHFFFAOYSA-N
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Description

N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amidine, formylamino, and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Amidinoethyl Group: This step involves the reaction of an appropriate precursor with an amidine reagent under controlled conditions to form the amidinoethyl group.

    Introduction of the Pyrrole Rings: The pyrrole rings are introduced through a series of cyclization reactions, often involving the use of formylamino and carbonyl-containing reagents.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings and formylamino groups.

    Reduction: Reduction reactions can target the carbonyl and formylamino groups, leading to the formation of corresponding alcohols and amines.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrrole rings and amidinoethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce corresponding alcohols and amines.

Scientific Research Applications

N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
  • N-[(2-Hydroxyethyl)-methylamino]-4-phenyl-3-buten-2-malonitrile
  • N-[(2-Hydroxyethyl)-methylamino]-4-phenyl-3-buten-2-malonitrile

Uniqueness

N-(2-Amidinoethyl)-1-methyl-4-[[[1-methyl-4-(formylamino)-1H-pyrrole-2-yl]carbonyl]amino]-1H-pyrrole-2-carboxamide stands out due to its unique combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

CAS No.

56752-53-5

Molecular Formula

C16H21N7O3

Molecular Weight

359.38 g/mol

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C16H21N7O3/c1-22-7-10(20-9-24)5-13(22)16(26)21-11-6-12(23(2)8-11)15(25)19-4-3-14(17)18/h5-9H,3-4H2,1-2H3,(H3,17,18)(H,19,25)(H,20,24)(H,21,26)

InChI Key

RLINKTRQUWUNPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC=O

Origin of Product

United States

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